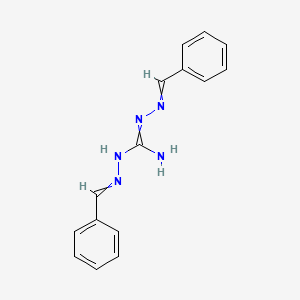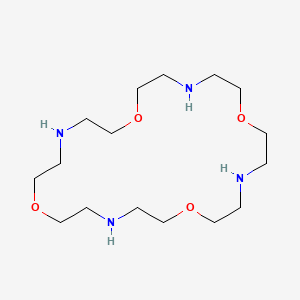
Tris(4-methylphenyl)silicon
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(4-methylphenyl)silicon, also known as benzene, 1,1’,1’'-silylidynetris[4-methyl-, is a silicon-based organic compound with the molecular formula C21H22Si. It is characterized by the presence of three 4-methylphenyl groups attached to a central silicon atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tris(4-methylphenyl)silicon can be synthesized through the reaction of silicon tetrachloride (SiCl4) with 4-methylphenylmagnesium bromide (C7H7MgBr) in an anhydrous ether solution. The reaction typically proceeds as follows:
SiCl4+3C7H7MgBr→Si(C7H7)3+3MgBrCl
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or distillation techniques .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form silicon dioxide (SiO2) and other silicon-oxygen compounds.
Reduction: Reduction reactions can convert this compound to its corresponding hydrosilane derivatives.
Substitution: The compound can participate in substitution reactions where the 4-methylphenyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve halogenating agents like chlorine (Cl2) or bromine (Br2).
Major Products Formed:
Oxidation: Silicon dioxide (SiO2) and other silicon-oxygen compounds.
Reduction: Hydrosilane derivatives.
Substitution: Various substituted silicon compounds depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: Tris(4-methylphenyl)silicon is used as a precursor in the synthesis of organosilicon compounds. It serves as a building block for the preparation of more complex silicon-based materials.
Biology and Medicine: In biological research, this compound derivatives are explored for their potential use in drug delivery systems and as bioactive agents.
Industry: The compound is utilized in the production of silicone resins and adhesives. It enhances the thermal stability and mechanical properties of these materials, making them suitable for high-performance applications .
Mécanisme D'action
The mechanism of action of tris(4-methylphenyl)silicon involves its ability to form stable bonds with other elements, particularly oxygen and carbon. This stability is attributed to the silicon atom’s ability to accommodate multiple bonds and its relatively low electronegativity. The compound’s molecular targets and pathways are primarily related to its interactions with organic and inorganic substrates, leading to the formation of stable silicon-based compounds .
Comparaison Avec Des Composés Similaires
- Tris(4-methylphenyl)phosphine
- Tris(4-methylphenyl)phosphine oxide
- Tris(4-methylphenyl)phosphine sulfide
- Tris(4-methylphenyl)phosphine selenide
Comparison: Tris(4-methylphenyl)silicon is unique due to the presence of a silicon atom, which imparts distinct chemical properties compared to its phosphorus analogs. The silicon atom’s ability to form stable bonds with oxygen and carbon makes it particularly useful in the synthesis of high-performance materials. In contrast, phosphorus-based compounds are more commonly used in coordination chemistry and catalysis .
Propriétés
Numéro CAS |
4620-79-5 |
|---|---|
Formule moléculaire |
C21H21Si |
Poids moléculaire |
301.5 g/mol |
InChI |
InChI=1S/C21H21Si/c1-16-4-10-19(11-5-16)22(20-12-6-17(2)7-13-20)21-14-8-18(3)9-15-21/h4-15H,1-3H3 |
Clé InChI |
KGLQEIPZGCUAMY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)[Si](C2=CC=C(C=C2)C)C3=CC=C(C=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


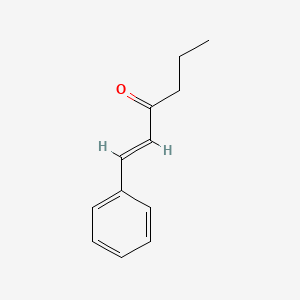
![3-amino-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B14160968.png)
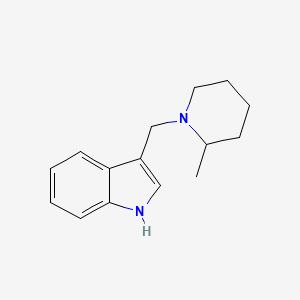
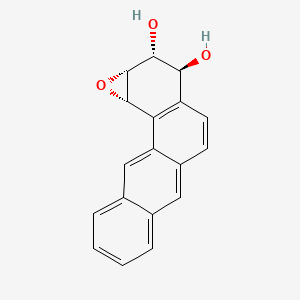
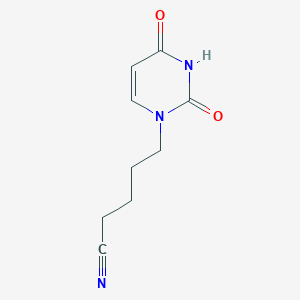
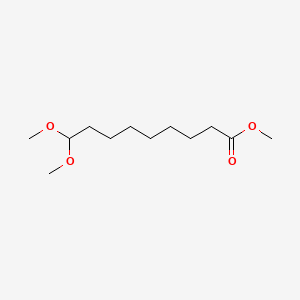


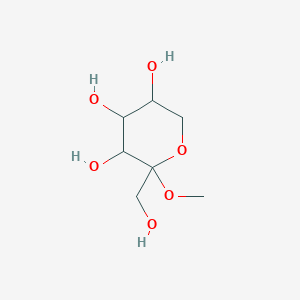
![Benzenamine, N-[(2-chlorophenyl)methylene]-](/img/structure/B14161013.png)
![2-amino-1-(4-butylphenyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B14161025.png)
